molecular formula C17H21ClN4O B2581858 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320861-65-0

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2581858
CAS No.: 2320861-65-0
M. Wt: 332.83
InChI Key: BOFGMHAVFBTYRV-UHFFFAOYSA-N
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Description

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a chemical compound with the CAS Registry Number 2320861-65-0 and a molecular formula of C17H21ClN4O . It has a molecular weight of approximately 332.83 g/mol . Key calculated physicochemical properties include a topological polar surface area of 51.1 Ų and an XLogP3 value of 3.4, which provides insight into its solubility and permeability characteristics . The compound features four rotatable bonds, offering structural flexibility . Researchers can utilize its unique molecular structure, which integrates chloropyridine and dimethylpyrimidine motifs, as a valuable building block or intermediate in medicinal chemistry and drug discovery programs. The compound is offered in various quantities to suit diverse research needs. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-13(2)20-11-21-17(12)23-10-14-4-7-22(8-5-14)16-3-6-19-9-15(16)18/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFGMHAVFBTYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone and suitable reagents.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the piperidine intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors such as 2,4-diamino-5,6-dimethylpyrimidine and a methoxy-substituted reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds with similar structures to 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine exhibit significant anti-cancer properties. For instance, related compounds have shown efficacy in inhibiting specific kinases associated with cancer progression:

  • Met Kinase Inhibitors : Analogues of pyrimidine derivatives have been identified as potent inhibitors of Met kinase, leading to complete tumor stasis in xenograft models of human gastric carcinoma . The mechanism involves targeting pathways critical for tumor growth and survival.

Neurological Disorders

The compound's piperidine structure suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems, which could be beneficial in conditions like schizophrenia or depression:

  • Dopaminergic Activity : Research indicates that piperidine-based compounds can modulate dopaminergic activity, potentially offering therapeutic benefits in psychiatric disorders .

Case Study 1: Met Kinase Inhibition

In a notable study, a compound structurally similar to this compound was tested for its ability to inhibit Met kinase. The results demonstrated that the compound led to significant tumor regression in xenograft models, highlighting its potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives. The findings suggested that these compounds could enhance cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease. This points towards the versatility of piperidine-based compounds in treating various neurological conditions .

Mechanism of Action

The mechanism of action of 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine derivatives with nitrogen-containing heterocyclic substituents.

Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Compound Name Pyrimidine Substituents Piperidine/Morpholine Modifications Key Functional Groups Reference
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine 5,6-dimethyl, 4-methoxy-piperidinyl 3-Chloropyridin-4-yl on piperidine Chloropyridine, dimethylpyrimidine N/A
Compound 9f* 2,4-dianilinopyrimidine Morpholinomethylphenyl, benzoyl-piperidine Morpholine, sulfonyl-oxadiazole
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidinyl Piperidine directly attached to pyrimidine Amine, methylpyrimidine

*Compound 9f: 4-((1-(2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoyl)piperidin-4-yl)methoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide.

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility The target compound’s 5,6-dimethylpyrimidine and piperidine-methoxy groups enhance lipophilicity compared to the morpholine-containing 9f (from ), which may improve membrane permeability but reduce aqueous solubility.

Electronic and Steric Effects The 3-chloropyridin-4-yl group in the target compound provides electron-withdrawing effects, which may stabilize interactions with aromatic residues in enzyme binding pockets. The dimethylpyrimidine in the target compound creates steric hindrance, possibly limiting binding to flat active sites compared to the less substituted 4-methylpyrimidin-2-amine .

For example, 2,4-dianilinopyrimidines (e.g., 9f) are known kinase inhibitors, and the target compound’s chloro-pyridine moiety may similarly engage in hydrophobic interactions . The piperidine-linked methoxy group in the target compound could mimic ATP’s ribose moiety, a feature exploited in kinase-targeting drugs like imatinib.

Biological Activity

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{18}H_{22}ClN_{3}O_{2}
  • Molecular Weight : Approximately 345.84 g/mol

The presence of the piperidine and pyrimidine moieties suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Studies suggest that compounds with similar structures exhibit:

  • Inhibition of Enzymes : Compounds containing piperidine rings have shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on various studies:

Activity Description Reference
Anticancer Exhibits cytotoxicity against several cancer cell lines (e.g., HCC827, NCI-H358)
Enzyme Inhibition Strong inhibitor of AChE and urease; potential for treating neurodegenerative diseases
Antimicrobial Moderate antibacterial activity against Salmonella typhi and Bacillus subtilis
Binding Affinity Demonstrated binding interactions with bovine serum albumin (BSA), indicating pharmacokinetic potential

Case Studies

  • Anticancer Studies : Research conducted on similar pyrimidine derivatives has shown significant inhibition of tumor growth in xenograft models. For instance, compounds with structural similarities exhibited IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines, suggesting a promising avenue for further development in oncology .
  • Enzyme Inhibition Studies : A series of synthesized piperidine derivatives demonstrated strong inhibitory activity against AChE, with some compounds achieving IC50 values lower than 5 μM. This positions them as potential therapeutic agents for Alzheimer's disease .
  • Antimicrobial Activity : In a study evaluating the antibacterial properties of related compounds, several demonstrated significant activity against pathogenic strains, supporting the need for further exploration in infectious disease treatment .

Q & A

Q. Basic

  • 1H/13C NMR: Critical for confirming regiochemistry and substituent positions. For example, the methoxy group’s resonance appears near δ 3.8–4.0 ppm, while aromatic protons of the pyrimidine and pyridine rings show distinct splitting patterns .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar heterocycles .
  • IR Spectroscopy: Identifies functional groups like C-O (methoxy) and C-Cl bonds, though less definitive for complex heterocycles .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. The compound may pose risks such as skin irritation (H315) and acute toxicity (H301/H311) .
  • Ventilation: Conduct reactions in a fume hood due to potential inhalation hazards (H335).
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Follow P401–P422 guidelines for disposal .

How can reaction conditions be optimized to improve the yield of the nucleophilic substitution step in the synthesis?

Advanced
Low yields in nucleophilic substitution (e.g., methoxy group introduction) often stem from steric hindrance or poor leaving-group activation. Strategies include:

  • Catalysis: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control: Gradual heating (40–60°C) minimizes side reactions, as seen in analogous pyrimidine syntheses (yield increased from 35% to 65%) .

What strategies are recommended for resolving discrepancies in NMR data when confirming the compound’s structure?

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC): Resolves overlapping signals. For instance, HMBC correlations can confirm connectivity between the piperidine methoxy group and the pyrimidine ring .
  • Deuteration Studies: Exchangeable protons (e.g., NH or OH) can be identified via D2O shaking .
  • Comparative Analysis: Cross-check spectral data with structurally similar compounds, such as 4-(methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine, to validate shifts .

How does the electronic environment of the pyrimidine ring influence the compound’s reactivity in further functionalization reactions?

Advanced
The electron-withdrawing chloro and methyl groups on the pyrimidine ring direct electrophilic substitution. Computational studies (e.g., DFT) predict:

  • Meta-Directing Effects: The 3-chloropyridine moiety stabilizes negative charge at the 4-position, favoring nucleophilic attacks at this site .
  • Steric Effects: 5,6-Dimethyl groups hinder functionalization at adjacent positions, necessitating bulky catalysts for regioselective modifications .

What in vitro assays are suitable for evaluating the biological activity of this compound, based on structural analogs?

Q. Advanced

  • Kinase Inhibition Assays: Test against EGFR or HER2 using fluorescence-based ADP-Glo™ assays, as demonstrated for pyrimidine derivatives in 96-well plates .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination.
  • Molecular Docking: Predict binding affinity to target proteins (e.g., PI3K or mTOR) using software like AutoDock Vina, guided by analog studies .

Notes

  • Data Contradictions: Discrepancies in reported yields (e.g., 2–5% in multi-step syntheses vs. 35–65% in optimized routes ) highlight the need for protocol standardization.
  • Methodological Gaps: Limited data on enantiomeric purity (if applicable) suggests chiral HPLC or SFC as future characterization steps.

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